molecular formula C17H21ClN2O4S B604625 ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 352554-16-6

ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B604625
CAS No.: 352554-16-6
M. Wt: 384.9g/mol
InChI Key: AEIPRVSMLYGFSI-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro and Hydroxyimino Groups: Chlorination can be performed using reagents like thionyl chloride, while the hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives.

    Amidation and Esterification: The pentanoylamino group is introduced through amidation reactions, and the ethyl ester is formed via esterification using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate has several research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, potentially affecting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:

    Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    Benzothiophene-2-carboxylate Derivatives: These compounds share the benzothiophene core but differ in their substituents, affecting their reactivity and applications.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

ethyl 7-chloro-6-[(E)-hydroxyiminomethyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-3-5-6-12(21)20-16-13(17(22)24-4-2)11-8-7-10(9-19-23)14(18)15(11)25-16/h9,23H,3-8H2,1-2H3,(H,20,21)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIPRVSMLYGFSI-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)C(=C(CC2)C=NO)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)NC1=C(C2=C(S1)C(=C(CC2)/C=N/O)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.